molecular formula C23H17FN2O B11366543 4-fluoro-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)benzamide

4-fluoro-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11366543
M. Wt: 356.4 g/mol
InChI Key: YZXAEZSVLMOYBK-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound with the molecular formula C18H14FNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with naphthalen-1-ylmethanamine and pyridin-2-ylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The presence of the fluorine atom and aromatic rings enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of the fluorine atom, naphthalene ring, and pyridine ring.

Properties

Molecular Formula

C23H17FN2O

Molecular Weight

356.4 g/mol

IUPAC Name

4-fluoro-N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H17FN2O/c24-20-13-11-18(12-14-20)23(27)26(22-10-3-4-15-25-22)16-19-8-5-7-17-6-1-2-9-21(17)19/h1-15H,16H2

InChI Key

YZXAEZSVLMOYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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